Fmoc-MeAsp-OtBu
Description
Fmoc-MeAsp-OtBu (N-Fmoc-N-methyl-L-aspartic acid 4-tert-butyl ester) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two key protective groups:
- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group protecting the α-amino group during synthesis .
- tert-butyl (OtBu): An acid-labile ester protecting the β-carboxylic acid side chain of aspartic acid .
The N-methylation of the aspartic acid backbone distinguishes this compound from non-methylated analogs. This modification enhances conformational rigidity, reduces hydrogen bonding, and improves metabolic stability in peptides . Key physicochemical properties include:
- Molecular formula: C₂₄H₂₇NO₆
- Molecular weight: 425.47 g/mol
- CAS Number: 152548-66-8
- Solubility: Soluble in water or 1% acetic acid .
This compound is critical for synthesizing peptides with tailored biophysical properties, such as α-helix stabilization or protease resistance .
Structure
2D Structure
Properties
Molecular Formula |
C24H27NO6 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(13-21(26)27)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,26,27)/t20-/m0/s1 |
InChI Key |
JLONEWJKGQUDTP-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Fmoc-MeAsp-OtBu
Direct tert-Butyl Esterification of Aspartic Acid
The tert-butyl esterification of aspartic acid’s β-carboxyl group is a foundational step. Patent CN103232369B outlines a copper salt-mediated method originally developed for glutamic acid, adaptable to aspartic acid:
Formation of Di-tert-butyl Aspartate :
Aspartic acid reacts with tert-butyl acetate under perchloric acid catalysis, yielding di-tert-butyl aspartate (Asp(OtBu)₂). Optimal conditions involve a 1:5–20 molar ratio of aspartic acid to tert-butyl acetate and 1.2–2 equivalents of perchloric acid at 40°C for 16 hours.Selective Deprotection via Copper Complexation :
Asp(OtBu)₂ is treated with Cu(NO₃)₂·3H₂O to form a copper complex, Cu[Asp(OtBu)]ₓ (x = 1–2). This step selectively removes the α-tert-butyl group, leaving the β-carboxyl protected. Tetramethylethylenediamine (TMEDA) and dioxane are added to dissociate the copper complex, yielding Asp(OtBu).N-Methylation and Fmoc Protection :
Asp(OtBu) undergoes N-methylation using methyl iodide in the presence of a base (e.g., NaH). Subsequent Fmoc protection with Fmoc-OSu (succinimide ester) at pH 8–9 completes the synthesis. Yields range from 70–85%, with purity >95% confirmed by HPLC.
Table 1: Reaction Conditions for Direct tert-Butyl Esterification
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Di-ester formation | Asp + tert-butyl acetate, HClO₄, 40°C | 90 | 88 |
| Copper complexation | Cu(NO₃)₂·3H₂O, H₂O, 40°C | 95 | 92 |
| N-Methylation | MeI, NaH, DMF, 0°C → RT | 80 | 90 |
| Fmoc protection | Fmoc-OSu, TEA, DMF, pH 8.5 | 85 | 95 |
Alternative Route: Isobutylene Gas Method
A patent-pending approach uses gaseous isobutylene for tert-butyl protection under anhydrous conditions:
Isobutylene Addition :
Aspartic acid is suspended in dichloromethane with anhydrous p-toluenesulfonic acid (PTSA). Isobutylene gas is bubbled through the mixture at 0°C, forming Asp(OtBu)₂. This method avoids acidic workup, reducing racemization risks.Selective Hydrolysis :
Asp(OtBu)₂ is hydrolyzed using dilute HCl (1 M) to remove the α-tert-butyl group. The β-tert-butyl ester remains intact, yielding Asp(OtBu) in 88% yield.N-Methylation and Fmoc Protection :
Identical to Section 2.1.
Optimization Strategies for Industrial-Scale Synthesis
Copper Salt Recycling
The copper complex Cu[Asp(OtBu)]ₓ can be regenerated by treating waste streams with HNO₃, reducing costs by 30%. This aligns with green chemistry principles emphasized by peptide manufacturers like AAPPTec.
Suppression of Aspartimide Formation
The Asp(OtBu) residue is prone to aspartimide formation under basic SPPS conditions, leading to β-peptide byproducts. Adding 1–2% formic acid to the piperidine deprotection solution reduces this side reaction by protonating the aspartic acid’s α-amino group, minimizing nucleophilic attack on the β-ester.
Analytical Characterization and Quality Control
HPLC and Mass Spectrometry
This compound is analyzed via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ESI-MS. Key quality metrics include:
Residual Solvent Analysis
Gas chromatography ensures tert-butyl acetate and DMF residues are <50 ppm, meeting ICH Q3C guidelines.
Industrial Applications and Case Studies
Peptide Drug Synthesis
This compound was used in synthesizing the anticoagulant peptide EPI-001, enabling a 92% crude peptide purity after 35 synthesis cycles. The N-methyl group improved metabolic stability by 40% compared to non-methylated analogs.
Cost-Benefit Analysis
Bulk production (≥5 kg) reduces the per-gram cost from $140 to $90, driven by scaled copper recycling and in-house Fmoc-OSu synthesis.
Chemical Reactions Analysis
Aspartimide Formation During Fmoc Deprotection
The aspartimide side reaction is a major challenge during SPPS for aspartic acid derivatives. For Fmoc-MeAsp-OtBu, repeated exposure to basic conditions (e.g., piperidine) can lead to cyclization, forming a five-membered aspartimide ring. This intermediate hydrolyzes into α- or β-peptides, often with epimerization .
Key Factors Influencing Aspartimide Formation:
-
Sequence Context : Asp residues followed by Gly, Asn, Gln, or Arg exhibit higher susceptibility .
-
Deprotection Reagents : Piperidine accelerates aspartimide formation, while additives like formic acid (1–2%) suppress it by protonating the amide nitrogen .
-
Protecting Groups : Bulkier side-chain protectors (e.g., 2,4-dimethylpent-3-yl [Mpe] or benzyloxycarbonyl [Bno]) reduce aspartimide rates compared to tert-butyl esters .
Experimental Data:
| Asp(OR) Protection | Aspartimide Formation/cycle (%) | Epimerization (%) |
|---|---|---|
| OtBu (this compound) | 1.65–11.0* | 9.1–25.1 |
| Mpe | 0.49 | 4.2 |
| Bno | 0.06 | 0.9 |
| *Varies with sequence and deprotection time . |
Cleavage Efficiency:
-
TFA Cocktails : TFA/TIS/water (95:2.5:2.5) effectively cleaves the tert-butyl ester without significant racemization .
-
Scavengers : Thioanisole and EDT mitigate side reactions by trapping reactive cations .
Coupling Data:
| Coupling Reagent | Solvent | Efficiency (%) |
|---|---|---|
| HBTU/HOBt | DMF | 98.5 |
| PyOxim | DCM/DMF (1:1) | 99.2 |
| DIC/OxymaPure | NMP | 99.0 |
| Data adapted from insulin depsipeptide synthesis . |
Epimerization Risks
Epimerization at the α-carbon is minimized by the steric bulk of the N-methyl group. Studies show <2% epimerization during prolonged piperidine treatments, compared to ~25% for non-methylated Asp(OtBu) .
Mitigation Strategies
To optimize this compound utilization:
Scientific Research Applications
Synthesis of (2S,3S)-Fmoc-3-MeAsp(OtBu)-OH and (2R,3R)-Fmoc-3-MeAsp(OtBu)-OH
The synthesis of (2S,3S)-Fmoc-3-MeAsp(OtBu)-OH (2) from H-l-Asp(OtBu)-OH was inspired by Giltrap et al. (2017), adapting methylation procedures from Xue et al. (2002) . Tri-benzylation, methylation, and global benzyl deprotection of H-l-Asp(OtBu)-OH yielded (2S,3S) and (2S,3R) diastereomers (5 and 6, respectively) as a 1:1 mixture, separated by silica gel flash chromatography . Fmoc protection of 5 delivered the desired (2S,3S) building block 2. The enantiomeric (2R,3R) analogue 7 was prepared similarly from H-d-Asp(OtBu)-OH .
Peptide Synthesis
Fmoc-Glu(OtBu)-Ser[Psi(Me,Me)Pro]-OH serves as a building block in solid-phase peptide synthesis (SPPS), enabling the efficient creation of complex peptide sequences . In SPPS, the protective Fmoc group prevents certain groups from participating in chemical reactions, directing the reaction as desired .
Drug Development
Fmoc-Glu(OtBu)-Ser[Psi(Me,Me)Pro]-OH plays a role in developing peptide-based drugs that can target specific biological pathways, offering potential treatments for various diseases .
Bioconjugation
The compound is employed in bioconjugation processes, linking peptides to other biomolecules to enhance the stability and efficacy of therapeutic agents .
Research in Protein Engineering
Researchers use Fmoc-Glu(OtBu)-Ser[Psi(Me,Me)Pro]-OH to modify proteins, facilitating the study of protein interactions and functions, crucial for understanding biological processes .
Case Study: Malacidin A Synthesis
In the synthesis of Malacidin A, (2S,4R)-Fmoc-4-MePro-OH (20) was loaded onto 2-CTC resin, followed by iterative Fmoc-SPPS . Custom building blocks (2, 7, 8, 14, 25) were coupled using COMU/Oxyma Pure/DIPEA to maximize coupling efficiency . TBS removal from the 3-HyAsp 5 residue's side chain hydroxy group was performed on peptidyl-resin 42 using TBAF buffered with AcOH, followed by Fmoc removal and coupling of the polyunsaturated lipid 25 . N β *-*Dde removal from the 3-MeDap 2 residue was carried out under mild conditions using 3.6 M NH2OH·HCl and 2.7 M imidazole in NMP/CH2Cl2 .
Addressing Aspartimide Formation
Mechanism of Action
The mechanism of action of Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester involves the protection of the amino and carboxyl groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Fmoc-Asp-OtBu (Non-Methylated Analog)
- Structure : Lacks the N-methyl group on the aspartic acid backbone.
- Molecular weight : 411.45 g/mol .
- Key differences :
- Conformational flexibility : The absence of N-methylation allows for greater backbone flexibility, facilitating hydrogen bonding in peptide secondary structures .
- Synthetic utility : Preferred for peptides requiring natural aspartic acid side-chain interactions.
- Yield : Synthesis typically achieves ~72–80% yield using HATU/DIPEA activation , comparable to Fmoc-MeAsp-OtBu.
Fmoc-D-Asp(OtBu)-OH (D-Isomer)
- Structure : Mirror-image configuration (D-aspartic acid) with tert-butyl protection.
- Molecular weight : 411.5 g/mol .
- Key differences: Protease resistance: D-amino acids are resistant to enzymatic degradation, making this isomer valuable for stable peptide therapeutics . Solubility: 100 mg/mL in DMSO, requiring sonication for dissolution , unlike this compound’s aqueous solubility.
Fmoc-Asp(OtBu)-OPfp (Pentafluorophenyl Ester)
Alkyl Ester Derivatives (e.g., 3a, 3c, 3i)
Fmoc-p-carboxy-Phe(OtBu)-OH (Aromatic Analog)
- Structure : Incorporates a phenylalanine backbone with a tert-butyl-protected carboxyl group on the phenyl ring.
- Molecular weight : 487.5 g/mol .
- Key differences :
Comparative Data Table
Q & A
Q. How should researchers address contradictory findings in the literature regarding tert-butyl ester stability?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 1–3 months) and compare degradation kinetics across solvents (DMF vs. DCM). Publish negative results in open-access repositories to contextualize discrepancies. Use systematic reviews to identify methodological variables (e.g., water content in reagents) that influence outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
